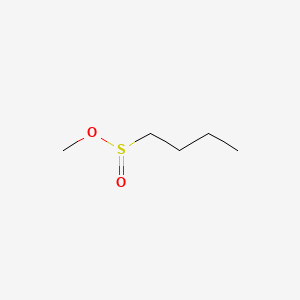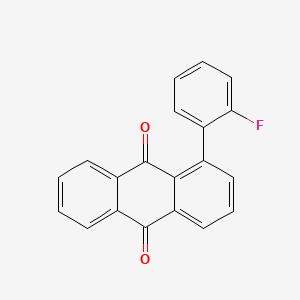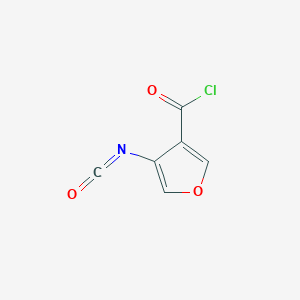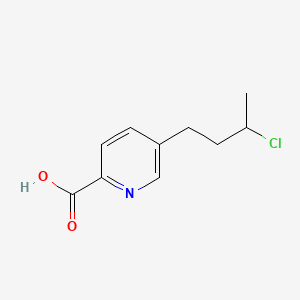
5-(3-Chlorobutyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorobutyl)picolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxylic acid group attached to the second carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobutyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.
Alkylation: The picolinic acid undergoes alkylation with 3-chlorobutyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chlorobutyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.
Substitution: The chlorine atom in the chlorobutyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Butyl derivatives.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorobutyl)picolinic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-Chlorobutyl)picolinic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can chelate metal ions, affecting their availability and function in biological systems. It also binds to zinc finger proteins, disrupting their structure and function, which can inhibit viral replication and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness
5-(3-Chlorobutyl)picolinic acid is unique due to the presence of the 3-chlorobutyl substituent, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
49751-46-4 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
5-(3-chlorobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(11)2-3-8-4-5-9(10(13)14)12-6-8/h4-7H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
UMTVPJSYONKRSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CN=C(C=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


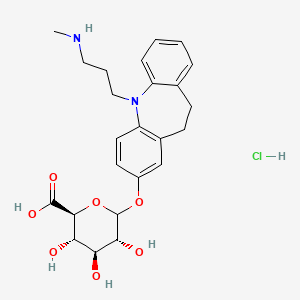
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
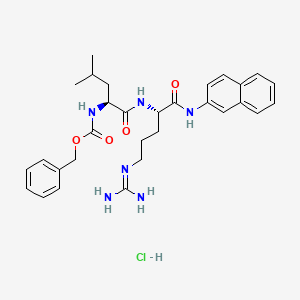

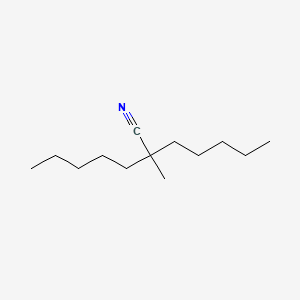


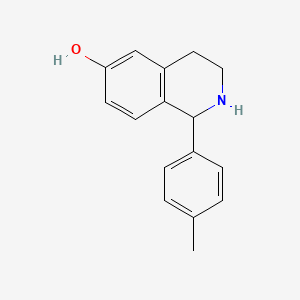

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
